1,4-Dichloro-2-fluoro-3-iodobenzene
Overview
Description
1,4-Dichloro-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C6H2Cl2FI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Halogenated benzenes can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific halogens present and their positions on the benzene ring . These reactions can lead to a wide range of products with different properties and potential biological activities.
The biological activity of a halogenated benzene like “1,4-Dichloro-2-fluoro-3-iodobenzene” would depend on its specific interactions with biological molecules. For example, it could potentially interact with proteins or DNA in a cell, leading to changes in cellular function .
The pharmacokinetics of a compound like “this compound” would depend on factors such as its solubility, its stability in the body, and how it is metabolized by enzymes. These factors would influence how much of the compound is absorbed into the body, how it is distributed to different tissues, how long it stays in the body, and how it is eventually eliminated .
The action environment of “this compound” would be influenced by factors such as the pH of the environment, the presence of other molecules that it could react with, and the temperature .
Preparation Methods
1,4-Dichloro-2-fluoro-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene precursor. For instance, starting with 1,4-dichloro-2-fluorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete substitution .
Chemical Reactions Analysis
1,4-Dichloro-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as the Heck reaction, where the iodine atom is replaced by a carbon-carbon double bond.
Scientific Research Applications
1,4-Dichloro-2-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into halogenated benzene derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,4-Dichloro-2-fluoro-3-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1,4-Dichloro-2-iodobenzene: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
3-Chloro-4-fluoroiodobenzene: Another halogenated benzene with a different substitution pattern, leading to variations in its chemical properties and uses.
2-Chloro-1-fluoro-4-iodobenzene:
The unique combination of chlorine, fluorine, and iodine in this compound makes it distinct from these similar compounds, offering specific advantages in certain chemical reactions and applications.
Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKXLLABPFZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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